Methyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a chloromethyl group, a fluorophenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of Methyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the tetrahydropyrimidine ring, followed by the introduction of the chloromethyl and fluorophenyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chloromethyl and fluorophenyl groups may play a role in its binding affinity and specificity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents Compared to these compounds, Methyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit unique properties due to the presence of the chloromethyl and fluorophenyl groups
Properties
Molecular Formula |
C13H12ClFN2O3 |
---|---|
Molecular Weight |
298.70 g/mol |
IUPAC Name |
methyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12ClFN2O3/c1-20-12(18)10-9(6-14)16-13(19)17-11(10)7-2-4-8(15)5-3-7/h2-5,11H,6H2,1H3,(H2,16,17,19) |
InChI Key |
VCXPVKXKCDNJRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CCl |
Origin of Product |
United States |
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